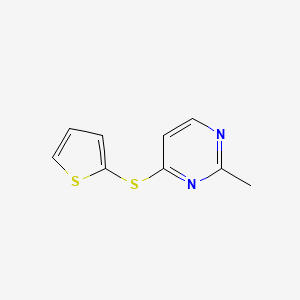
2-Methyl-4-thiophen-2-ylsulfanylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-thiophen-2-ylsulfanylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its properties and potential applications are well understood. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine. One direction is to further investigate the compound's potential as an anti-cancer agent, and to explore its mechanism of action in more detail. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent, and to investigate its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of metal complexes using this compound as a ligand, and on the potential applications of these complexes in catalysis and biological systems.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine has been achieved by various methods. One of the most common methods involves the reaction of 2-chloro-4-methylpyrimidine with thiophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid. Other methods include the reaction of 2-methylthio-4-pyrimidinecarboxylic acid with thionyl chloride, followed by the reaction with thiophenol.
Applications De Recherche Scientifique
2-Methyl-4-thiophen-2-ylsulfanylpyrimidine has been extensively studied for its potential applications in various fields of research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-methyl-4-thiophen-2-ylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-7-10-5-4-8(11-7)13-9-3-2-6-12-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYXCVNEARWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
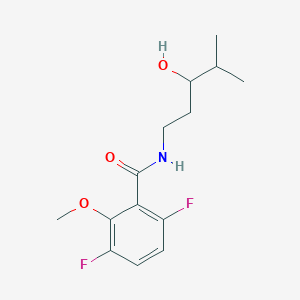
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
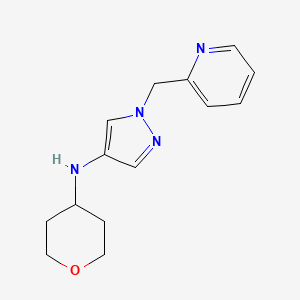

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
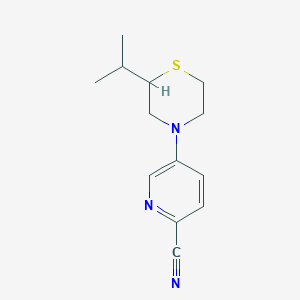
![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
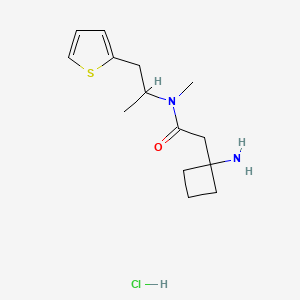
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)